molecular formula C9H12N2O2 B3121683 2-(Benzyloxy)-N'-hydroxyethenimidamide CAS No. 291771-21-6

2-(Benzyloxy)-N'-hydroxyethenimidamide

Cat. No. B3121683
CAS RN: 291771-21-6
M. Wt: 180.2 g/mol
InChI Key: RJYAYNNQTNVPGZ-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-N’-hydroxyethenimidamide” likely contains a benzyl group (a benzene ring attached to a CH2 group), an ether linkage (an oxygen atom connected to two carbon atoms), and an imidamide group (a nitrogen atom double-bonded to a carbon atom, which is also bonded to another nitrogen atom). The presence of these functional groups could give this compound unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage and the imidamide group. This could potentially be achieved through nucleophilic substitution reactions or condensation reactions .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-N’-hydroxyethenimidamide” would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl group and the ether linkage could potentially introduce steric hindrance, affecting the compound’s conformation .


Chemical Reactions Analysis

The chemical reactions involving “2-(Benzyloxy)-N’-hydroxyethenimidamide” would depend on its functional groups. The ether linkage could potentially undergo cleavage under acidic conditions, while the imidamide group could participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-N’-hydroxyethenimidamide”, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(Benzyloxy)-N'-hydroxyethenimidamide and related compounds have been a focal point in organic chemistry, particularly in the synthesis of various chemical structures. One example is the synthesis of 5-Substituted 1-Hydroxy-1,2,3-triazoles through directed lithiation of 1-(Benzyloxy)-1,2,3-triazole, showcasing the versatility of these compounds in organic synthesis (Uhlmann, Felding, Vedsø, & Begtrup, 1997).

Application in Biochemistry and Pharmacology

  • In biochemistry and pharmacology, derivatives of this compound have been explored for their various biological properties. For instance, the synthesis and characterization of new biological active Azo-Pyrazoline Derivatives, including compounds like 3-(4-(benzyloxy)-3-(2-Chlorophenylazo)-phenyl)-5-(substituted-phenyl)-1-substituted-2-pyrazolines, highlight the potential biological and pharmacological applications of these compounds (Hawaiz & Samad, 2012).

Agricultural and Environmental Applications

  • Compounds structurally related to this compound have been researched for their agronomic utility. For example, the isolation and synthesis of allelochemicals from Gramineae, such as benzoxazinones and related compounds, exhibit phytotoxic, antimicrobial, and insecticidal properties, showing their potential in agricultural applications (Macias et al., 2006).

Green Chemistry and Sustainable Processes

  • In the realm of green chemistry and sustainable processes, derivatives of this compound are significant. For instance, the synthesis of 4-Benzyloxy propiophenone, used in the production of pharmaceuticals, exemplifies the application of these compounds in environmentally friendly chemical processes (Yadav & Sowbna, 2012).

Safety and Hazards

The safety and hazards associated with “2-(Benzyloxy)-N’-hydroxyethenimidamide” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “2-(Benzyloxy)-N’-hydroxyethenimidamide” could involve exploring its potential applications, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N'-hydroxy-2-phenylmethoxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-9(11-12)7-13-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYAYNNQTNVPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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